molecular formula C13H13NO3 B3142614 ethyl 2-cyano-3-(4-methoxyphenyl)acrylate CAS No. 50897-91-1

ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Cat. No.: B3142614
CAS No.: 50897-91-1
M. Wt: 231.25 g/mol
InChI Key: KJKGDEVERRGVFA-FLIBITNWSA-N
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Description

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is an organic compound with the molecular formula C13H13NO3. It is a derivative of acrylate and is characterized by the presence of a cyano group and a methoxyphenyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is typically carried out in ethanol at reflux temperature for about an hour or at room temperature for a longer duration .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can be compared with other similar compounds such as:

These compounds share similar synthetic routes and reactivity but differ in their specific functional groups, which can lead to variations in their chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable starting material for the synthesis of complex molecules. Ongoing research continues to explore its potential in chemistry, biology, medicine, and industry.

Biological Activity

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (C₁₃H₁₃NO₃) is an organic compound recognized for its significant biological activity and potential applications in medicinal chemistry. This compound features a cyano group and a methoxyphenyl group, which enhance its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

The biological activity of this compound can be attributed to several key interactions:

  • Electrophilic Nature : The cyano group acts as an electrophile, allowing it to react with nucleophilic sites in biological molecules, such as proteins and enzymes.
  • Hydrophobic Interactions : The methoxyphenyl group enhances the compound's ability to interact with hydrophobic regions of proteins, modulating their activity and function.
  • Nucleophilic Addition Reactions : The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic systems, influencing the compound's reactivity.

Synthesis

This compound is typically synthesized through the Knoevenagel condensation reaction , which involves the reaction of ethyl cyanoacetate with an appropriate aldehyde in the presence of a catalyst. The general reaction scheme is as follows:

  • Formation of Carbanion : The active methylene compound (ethyl cyanoacetate) is deprotonated to form a carbanion.
  • Nucleophilic Attack : The carbanion attacks the carbonyl carbon of an aldehyde to form a β-hydroxy ester.
  • Dehydration : The β-hydroxy ester undergoes dehydration to yield this compound .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study tested various synthesized compounds against human cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (liver cancer), revealing significant cytotoxic effects .

Antimicrobial Properties

In addition to anticancer activity, derivatives of this compound have been investigated for their antimicrobial properties. Studies have shown that certain derivatives demonstrate activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been utilized in the development of enzyme inhibitors. Its ability to interact with specific molecular targets makes it a valuable probe in biochemical assays aimed at understanding enzyme mechanisms and developing therapeutic agents .

Case Studies

  • Cytotoxicity Testing : A study conducted on synthesized derivatives highlighted that some compounds derived from this compound showed IC50 values below 20 µM against cancer cell lines, indicating strong cytotoxicity .
  • Antimicrobial Activity : Another research effort focused on evaluating the antimicrobial efficacy of derivatives against Gram-positive and Gram-negative bacteria, showing promising results that could lead to new treatments for bacterial infections.

Data Table

Compound DerivativeActivity TypeIC50 (µM)Reference
This compoundAnticancer<20
Derivative AAntimicrobial<50
Derivative BEnzyme InhibitionN/A

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-4-6-12(16-2)7-5-10/h4-8H,3H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKGDEVERRGVFA-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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